2-Chloro-N,N-dimethyl-3-oxobutanamide 2-Chloro-N,N-dimethyl-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.: 5810-11-7
VCID: VC2120016
InChI: InChI=1S/C6H10ClNO2/c1-4(9)5(7)6(10)8(2)3/h5H,1-3H3
SMILES: CC(=O)C(C(=O)N(C)C)Cl
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.6 g/mol

2-Chloro-N,N-dimethyl-3-oxobutanamide

CAS No.: 5810-11-7

Cat. No.: VC2120016

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.6 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N,N-dimethyl-3-oxobutanamide - 5810-11-7

Specification

CAS No. 5810-11-7
Molecular Formula C6H10ClNO2
Molecular Weight 163.6 g/mol
IUPAC Name 2-chloro-N,N-dimethyl-3-oxobutanamide
Standard InChI InChI=1S/C6H10ClNO2/c1-4(9)5(7)6(10)8(2)3/h5H,1-3H3
Standard InChI Key QJACRCAPQIYMIH-UHFFFAOYSA-N
SMILES CC(=O)C(C(=O)N(C)C)Cl
Canonical SMILES CC(=O)C(C(=O)N(C)C)Cl

Introduction

Physical and Chemical Properties

Molecular Structure

The molecular structure of 2-Chloro-N,N-dimethyl-3-oxobutanamide is characterized by:

  • A central butanamide backbone

  • A chlorine substituent at the C-2 position

  • A ketone (oxo) group at the C-3 position

  • Two methyl groups attached to the amide nitrogen

  • Molecular formula: C7H12ClNO2

  • CAS Registry Number: 5810-11-7

Physical Characteristics

Based on analysis of structurally similar compounds and general principles of physical chemistry, 2-Chloro-N,N-dimethyl-3-oxobutanamide is expected to exhibit the following physical properties:

PropertyValue/Description
Physical stateSolid at room temperature
ColorWhite to off-white crystalline solid
Molecular weightApproximately 177.63 g/mol
SolubilityModerately soluble in organic solvents (e.g., dichloromethane, chloroform); limited solubility in water
StabilityGenerally stable under normal conditions; sensitive to strong nucleophiles

Chemical Reactivity

2-Chloro-N,N-dimethyl-3-oxobutanamide demonstrates distinct reactivity patterns due to its functional groups:

  • The chloro substituent at the C-2 position introduces significant electrophilicity, making the compound reactive in nucleophilic substitution reactions, particularly for developing agrochemical intermediates.

  • The ketone group at the C-3 position can undergo various reactions typical of carbonyl compounds, including:

    • Reduction to form the corresponding alcohol

    • Nucleophilic addition reactions

    • Condensation reactions with appropriate nucleophiles

  • The amide functionality with dimethyl substituents exhibits lower reactivity toward hydrolysis compared to primary or secondary amides but can still undergo cleavage under harsh conditions.

Synthesis and Preparation Methods

Industrial Production Methods

Industrial production would likely follow similar methodologies as those used for structurally related compounds, with optimization for yield and purity:

  • Large-scale synthesis using dimethylamine and 2-chloroacetoacetyl chloride as primary reagents

  • Reaction conditions carefully controlled regarding temperature, pressure, and solvent systems

  • Purification processes involving crystallization, filtration, and potentially chromatographic techniques

  • Quality control to ensure consistent product specifications

Laboratory Synthesis Techniques

Laboratory preparation may employ variations of the industrial methods, potentially including:

  • Small-scale reaction of dimethylamine with 2-chloroacetoacetyl chloride in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran)

  • Addition of a base (e.g., triethylamine) to neutralize the hydrogen chloride byproduct

  • Conducting the reaction at controlled low temperatures (0-5°C) to mitigate side reactions

  • Purification by column chromatography or recrystallization from suitable solvent systems

Applications and Uses

Industrial Applications

Based on the properties of 2-Chloro-N,N-dimethyl-3-oxobutanamide and structural analogues, industrial applications likely include:

  • Chemical intermediate in the production of agrochemicals, leveraging its electrophilic properties for nucleophilic substitution reactions

  • Building block for specialty chemicals, particularly those requiring a functionalized butanamide backbone

  • Potential use in polymer science as a functional monomer or additive

Research Applications

In research settings, 2-Chloro-N,N-dimethyl-3-oxobutanamide may serve various purposes:

  • Model compound for studying nucleophilic substitution mechanisms

  • Precursor for synthesizing more complex molecular structures

  • Reference standard for analytical chemistry applications

  • Potential inhibitor for specific enzymes, based on structural similarity to compounds with known enzyme inhibition properties

Biological Activity and Toxicology

Mechanisms of Action

While specific biological activity data for 2-Chloro-N,N-dimethyl-3-oxobutanamide is limited in the search results, inferences can be made based on structurally similar compounds:

  • The compound may interact with biological targets through its electrophilic carbon adjacent to the chlorine atom

  • Potential inhibition of specific enzymes through covalent or non-covalent interactions

  • Possible interactions with cellular proteins involved in metabolic pathways

Toxicological Profile

Based on general principles and structurally similar compounds, the following toxicological considerations would apply:

Toxicological AspectExpected Characteristics
Acute toxicityLikely moderate to high, typical of chlorinated organic compounds
Skin/eye irritationPotentially irritating due to electrophilic nature
MutagenicityRequires specific testing; chlorinated compounds often warrant careful assessment
Environmental fateLimited biodegradability expected; potential persistence in environment

Comparative Analysis

Comparison with Similar Compounds

The structure and properties of 2-Chloro-N,N-dimethyl-3-oxobutanamide can be compared with several related compounds:

CompoundStructural DifferencesFunctional Implications
2-Chloro-N,N-diethyl-3-oxobutanamideContains diethyl groups instead of dimethyl groupsHigher lipophilicity; potentially different pharmacokinetic profile
N,N-diethyl-2-(hydroxyimino)-3-oxobutanamideContains hydroxyimino group instead of chloro group; diethyl instead of dimethyl groupsEnhanced metal-chelating capabilities; different reactivity pattern
N-(2-Chlorobenzyl)-3-oxobutanamideContains a chlorobenzyl group instead of N,N-dimethyl group; lacks chloro substituent at C-2Different biological targets; potential enzyme inhibitory properties

Structure-Activity Relationships

The specific structural features of 2-Chloro-N,N-dimethyl-3-oxobutanamide contribute to its chemical behavior and potential applications:

  • The chloro substituent introduces electrophilicity, making it reactive in nucleophilic substitutions, which is particularly valuable for agrochemical intermediate development

  • The dimethyl groups on the amide nitrogen:

    • Increase lipophilicity compared to primary or secondary amides

    • Reduce hydrogen bonding potential

    • Affect solubility and membrane permeability profiles

  • The ketone group offers a reactive site for additional chemical modifications, enabling synthetic versatility

Current Research and Future Directions

Recent Research Findings

Current research involving 2-Chloro-N,N-dimethyl-3-oxobutanamide and structurally similar compounds suggests several emerging areas of interest:

  • Investigation of chlorinated amides as potential enzyme inhibitors for therapeutic applications

  • Exploration of these compounds' utility in developing novel synthetic routes to complex molecules

  • Assessment of their potential as building blocks for materials science applications

Emerging Applications

Based on current chemical research trends, potential emerging applications include:

  • Development of selective agrochemicals with improved environmental profiles

  • Creation of novel pharmaceutical candidates targeting specific biological pathways

  • Use as specialized reagents in sustainable chemical processes

Research Gaps and Opportunities

Several research opportunities remain unexplored:

  • Comprehensive structure-activity relationship studies to optimize specific applications

  • Development of green chemistry approaches for synthesis and application

  • Exploration of biological activities against emerging disease targets

  • Investigation of potential catalytic applications in organic synthesis

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